molecular formula C10H7BrN2O B15202459 6-Bromo-3-phenylpyridazin-4-ol

6-Bromo-3-phenylpyridazin-4-ol

Cat. No.: B15202459
M. Wt: 251.08 g/mol
InChI Key: JZOZZDCUSWCAAJ-UHFFFAOYSA-N
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Description

6-Bromo-3-phenylpyridazin-4-ol is an organic compound belonging to the pyridazine family, characterized by a bromine atom at the 6th position, a phenyl group at the 3rd position, and a hydroxyl group at the 4th position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-phenylpyridazin-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide, catalyzed by palladium. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-phenylpyridazin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield 6-Bromo-3-phenylpyridazin-4-one, while substitution of the bromine atom with a methoxy group would yield 6-Methoxy-3-phenylpyridazin-4-ol .

Scientific Research Applications

6-Bromo-3-phenylpyridazin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-phenylpyridazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-phenylpyridazin-4-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of halogenation on the properties and activities of pyridazine derivatives .

Properties

Molecular Formula

C10H7BrN2O

Molecular Weight

251.08 g/mol

IUPAC Name

6-bromo-3-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C10H7BrN2O/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7/h1-6H,(H,12,14)

InChI Key

JZOZZDCUSWCAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=CC2=O)Br

Origin of Product

United States

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